molecular formula C9H8N2O B13134554 4-Methoxy-1,7-naphthyridine

4-Methoxy-1,7-naphthyridine

Cat. No.: B13134554
M. Wt: 160.17 g/mol
InChI Key: WOLCJCFRGXSBOY-UHFFFAOYSA-N
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Description

4-Methoxy-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties. The compound consists of a naphthyridine core with a methoxy group attached at the 4th position. This structural modification imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1,7-naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation can yield this compound . The reaction proceeds via cycloaddition and ring expansion with rearrangement.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1,7-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield naphthyridine-2,7-dicarboxaldehyde .

Scientific Research Applications

4-Methoxy-1,7-naphthyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, certain naphthyridine derivatives have been shown to inhibit bacterial enzymes, making them potential candidates for antibacterial agents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methoxy-1,7-naphthyridine include other naphthyridine derivatives such as:

  • 1,8-Naphthyridine
  • 1,5-Naphthyridine
  • 1,6-Naphthyridine

Uniqueness

This compound is unique due to the presence of the methoxy group at the 4th position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other naphthyridine derivatives and contributes to its specific applications in scientific research and industry .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

4-methoxy-1,7-naphthyridine

InChI

InChI=1S/C9H8N2O/c1-12-9-3-5-11-8-6-10-4-2-7(8)9/h2-6H,1H3

InChI Key

WOLCJCFRGXSBOY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CN=CC2=NC=C1

Origin of Product

United States

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